molecular formula C10H9N5O B2357352 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-74-6

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2357352
CAS No.: 303145-74-6
M. Wt: 215.216
InChI Key: XFAVEJJJJAWNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C10H9N5O and a molecular weight of 215.211 Da . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient and regioselective one-step procedure involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This method provides a straightforward approach to obtaining the desired compound with high yield and selectivity.

Chemical Reactions Analysis

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This inhibition disrupts the viral replication process, making it a potential antiviral agent.

Comparison with Similar Compounds

Properties

IUPAC Name

7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-6-2-3-8(16-6)7-4-5-12-10-13-9(11)14-15(7)10/h2-5H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAVEJJJJAWNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.